Lemmatoxin

Description

Properties

CAS No. |

53043-29-1 |

|---|---|

Molecular Formula |

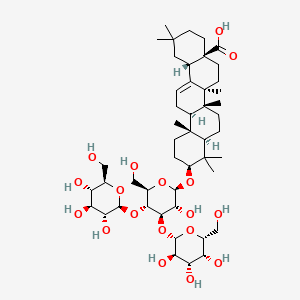

C48H78O18 |

Molecular Weight |

943.1 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C48H78O18/c1-43(2)14-16-48(42(59)60)17-15-46(6)22(23(48)18-43)8-9-28-45(5)12-11-29(44(3,4)27(45)10-13-47(28,46)7)64-41-36(58)38(66-40-35(57)33(55)31(53)25(20-50)62-40)37(26(21-51)63-41)65-39-34(56)32(54)30(52)24(19-49)61-39/h8,23-41,49-58H,9-21H2,1-7H3,(H,59,60)/t23-,24+,25+,26+,27-,28+,29-,30+,31-,32-,33-,34+,35+,36+,37+,38+,39-,40-,41-,45-,46+,47+,48-/m0/s1 |

InChI Key |

TYICKMXQSIBGGU-ZZFPEOFGSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lemmatoxin; Oleanoglycotoxin B; |

Origin of Product |

United States |

Scientific Research Applications

Molluscicidal Activity

Lemmatoxin is primarily recognized for its potent molluscicidal properties, making it a valuable tool in controlling snail populations that act as vectors for various diseases, including schistosomiasis.

Key Findings:

- Efficacy Against Snail Species: Laboratory studies have demonstrated that this compound exhibits high toxicity against various snail species, particularly Biomphalaria glabrata, at concentrations as low as 3 ppm .

- Field Studies: In field trials conducted in Puerto Rico, concentrations of approximately 5 ppm were effective in eliminating Lymnaea, Marisa, and Physa eggs and adult snails .

- Comparative Potency: A comparative study showed that this compound was significantly more effective than conventional chemical molluscicides, which are often cost-prohibitive for developing countries .

Antimicrobial Properties

Recent research has also highlighted the antimicrobial activity of this compound and extracts from Phytolacca dodecandra.

Research Insights:

- Chemical Composition: The essential oil extracted from Phytolacca dodecandra contains various compounds with antimicrobial properties, including significant activity against bacteria such as Escherichia coli and Staphylococcus aureus at varying concentrations .

- Inhibition Studies: In vitro studies indicated that the essential oil could inhibit the growth of several pathogenic fungi, further supporting its potential use in treating infections caused by resistant strains of bacteria and fungi .

Medicinal Applications

Beyond its molluscicidal and antimicrobial properties, this compound has shown promise in various medicinal applications.

Potential Uses:

- Birth Control Agent: Systematic biological screening revealed that the butanol extract of endod is an effective spermicidal agent, suggesting its potential use as a local contraceptive method .

- Abortifacient Properties: Traditional uses in East Africa have identified endod as an abortifacient due to its ability to induce uterine contractions. Laboratory studies have corroborated these findings, indicating that small doses can lead to safe abortion in animal models .

- Toxicity Profile: Despite its potent biological activities, the toxicity of this compound to mammals is relatively low when administered orally, making it a candidate for further pharmacological exploration .

Case Study 1: Molluscicidal Efficacy

A study conducted over five years evaluated the effectiveness of this compound against snail populations in irrigation systems. Results indicated a significant reduction in snail densities following treatment with endod extracts, suggesting a sustainable approach to schistosomiasis control through local resource utilization.

Case Study 2: Antimicrobial Testing

In a laboratory setting, different concentrations of essential oil from Phytolacca dodecandra were tested against common pathogens. The results demonstrated effective inhibition at concentrations lower than those required for standard antibiotics, indicating potential for development into natural antimicrobial agents.

Comparison with Similar Compounds

This compound-C

- Structure: this compound-C is a mixture of two oleanolic acid derivatives containing two glucose residues and one rhamnose residue .

- Biological Activity : It demonstrates approximately 50% of the molluscicidal activity of this compound .

- Source : Isolated from Phytolacca dodecandra alongside this compound .

Oleanoglycotoxin-A

Uncharacterized Endod Saponins

Chromatographic studies of endod berries have identified at least 12 saponins structurally related to this compound, five of which have been partially characterized. These compounds vary in sugar moieties (e.g., arabinose, xylose) and exhibit a spectrum of bioactivities, though none surpass this compound in potency .

Table 1: Structural and Functional Comparison of this compound and Analogs

Mechanistic and Functional Insights

The superior activity of this compound is attributed to its unique galactose-containing glycosylation pattern, which enhances solubility and target binding affinity. In contrast, the substitution of galactose with rhamnose in this compound-C reduces hydrophilicity, likely impairing membrane disruption in target organisms . Similarly, the absence of galactose in oleanoglycotoxin-A correlates with diminished efficacy .

Implications for Drug Development

While this compound remains the most promising candidate for schistosomiasis control, its analogs provide insights into structure-activity relationships (SAR). For instance:

- Sugar Residue Optimization: Modifying galactose/rhamnose ratios could refine toxicity profiles .

- Synergistic Formulations : Combining this compound with lower-activity analogs may reduce resistance risks .

Q & A

Q. What are the established methodologies for initial characterization of Lemmatoxin's physicochemical properties?

To characterize this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:

- High-Performance Liquid Chromatography (HPLC) for purity assessment and retention time analysis .

- Nuclear Magnetic Resonance (NMR) (1H, 13C) and Mass Spectrometry (MS) for structural elucidation .

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine thermal stability .

- Report all data with standard deviations and replicate measurements (minimum n=3) to ensure reliability .

Q. How should researchers design experiments to validate this compound's synthesis pathway?

- Use retrosynthetic analysis to identify feasible routes, prioritizing steps with high atom economy and minimal byproducts .

- Employ thin-layer chromatography (TLC) and gas chromatography (GC) to monitor reaction progress and intermediate purity .

- For novel synthetic routes, compare yields and scalability against existing literature, addressing discrepancies through controlled variable testing (e.g., temperature, catalyst loading) .

Q. What in vitro assays are recommended for preliminary evaluation of this compound's bioactivity?

- Cell viability assays (e.g., MTT, ATP luminescence) to assess cytotoxicity across multiple cell lines (e.g., HEK293, HeLa) .

- Enzyme inhibition assays with positive and negative controls to quantify IC50 values, ensuring buffer compatibility and pH stability .

- Include dose-response curves with at least six concentration points to validate potency and selectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported mechanisms of this compound-induced toxicity?

- Conduct systematic reviews to identify methodological variations (e.g., assay conditions, cell models) that may explain discrepancies .

- Perform orthogonal validation (e.g., CRISPR knockouts, siRNA silencing) to confirm target specificity in conflicting studies .

- Use meta-analysis to aggregate data from independent labs, applying statistical models (e.g., random-effects) to assess heterogeneity .

Q. How can researchers optimize in vivo models for studying this compound's pharmacokinetics?

- Select species with metabolic pathways analogous to humans (e.g., murine CYP450 isoforms) and administer this compound via IV bolus and oral gavage for bioavailability comparisons .

- Employ LC-MS/MS for plasma concentration profiling, ensuring calibration curves meet FDA bioanalytical guidelines (R² > 0.99) .

- Address inter-individual variability by using crossover study designs and stratified randomization .

Q. What computational approaches enhance understanding of this compound's structure-activity relationships (SAR)?

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, validated by free-energy perturbation (FEP) calculations .

- Use QSAR models trained on curated datasets (≥100 analogs) to identify critical substituents influencing potency .

- Cross-validate predictions with experimental mutagenesis data to refine computational parameters .

Q. How should researchers design studies to investigate this compound's synergistic effects with other compounds?

- Apply Chou-Talalay combination index (CI) analysis to classify synergism (CI < 1), additive effects (CI = 1), or antagonism (CI > 1) .

- Test combinations across a 5x5 concentration matrix to generate isobolograms and identify optimal ratios .

- Validate findings in 3D co-culture models to mimic physiological conditions .

Methodological Best Practices

Ensuring reproducibility in this compound studies:

- Provide full experimental protocols in supplementary materials , including instrument settings, reagent lot numbers, and software versions .

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .

Addressing limitations in low-yield this compound synthesis:

- Optimize reaction conditions via Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst type) .

- Explore biocatalytic routes using engineered enzymes for stereoselective synthesis, comparing turnover rates to chemical methods .

Ethical considerations in this compound research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.